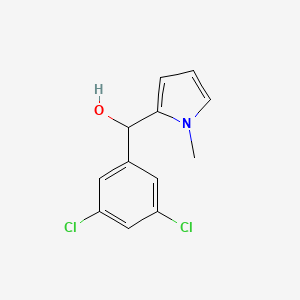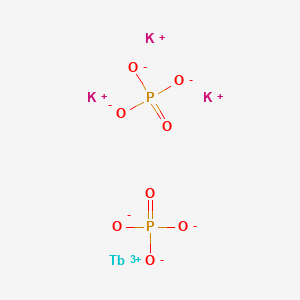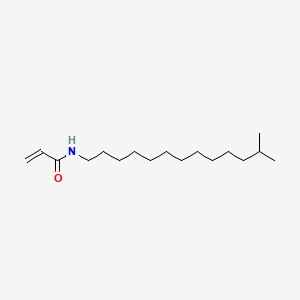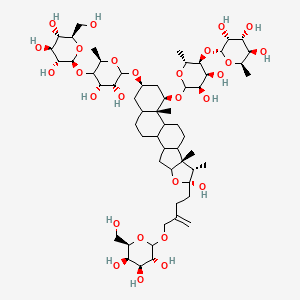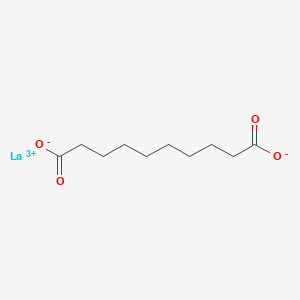
Lanthanum(3+) sebacate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound has the molecular formula C₃₀H₄₈La₂O₁₂ and a molecular weight of 878.506 g/mol . Lanthanum(3+) sebacate is part of the lanthanide series, which are known for their unique optical, catalytic, and magnetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum(3+) sebacate can be synthesized through a reaction between lanthanum nitrate and sebacic acid in an aqueous solution. The reaction typically involves dissolving lanthanum nitrate in water and then adding sebacic acid under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are common practices in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Lanthanum(3+) sebacate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum oxide.
Reduction: The compound can be reduced under specific conditions to yield lanthanum metal.
Substitution: This compound can participate in substitution reactions where the sebacate ligand is replaced by other ligands
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various ligands such as halides or phosphates in aqueous or organic solvents
Major Products Formed
Oxidation: Lanthanum oxide (La₂O₃).
Reduction: Lanthanum metal (La).
Substitution: Lanthanum halides or other lanthanum coordination compounds
Scientific Research Applications
Lanthanum(3+) sebacate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lanthanum(3+) sebacate involves its ability to form stable complexes with various ligands. In biological systems, it acts as a phosphate binder by forming insoluble lanthanum phosphate complexes, which are excreted from the body without being absorbed . This property is particularly useful in the treatment of hyperphosphatemia, where it helps reduce serum phosphate levels .
Comparison with Similar Compounds
Lanthanum(3+) sebacate can be compared with other lanthanide compounds, such as:
Lanthanum carbonate: Also used as a phosphate binder but has different solubility and bioavailability properties.
Lanthanum oxide: Primarily used in industrial applications for its catalytic and optical properties.
Lanthanum chloride: Commonly used in laboratory settings for various chemical reactions.
This compound is unique due to its specific coordination with sebacic acid, which imparts distinct properties and applications compared to other lanthanum compounds .
Properties
CAS No. |
25418-93-3 |
|---|---|
Molecular Formula |
C10H16LaO4+ |
Molecular Weight |
339.14 g/mol |
IUPAC Name |
decanedioate;lanthanum(3+) |
InChI |
InChI=1S/C10H18O4.La/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+3/p-2 |
InChI Key |
HFYDLMDLOGHHID-UHFFFAOYSA-L |
Canonical SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
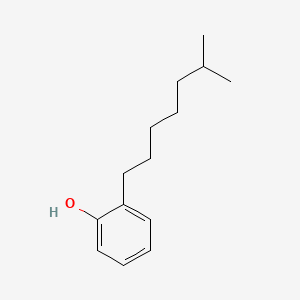
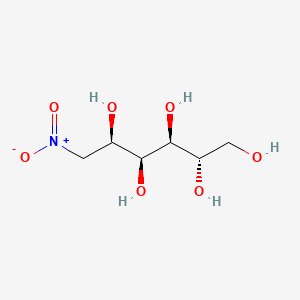
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)

